molecular formula C11H8F3NO B3048456 8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one CAS No. 1701-23-1

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one

Cat. No. B3048456
CAS RN: 1701-23-1
M. Wt: 227.18 g/mol
InChI Key: AUVTXZZBDKDPFI-UHFFFAOYSA-N
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Description

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one is a synthetic quinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated through several scientific research studies. In

Scientific Research Applications

Anti-Microbial Activity

Quinoxalines exhibit antibacterial, antifungal, and antiviral properties. The compound’s trifluoromethyl substitution may enhance its antimicrobial activity. Researchers have synthesized novel quinoxaline derivatives, including those containing the 8-methyl-4-(trifluoromethyl)-2-quinolinol core, for potential use against infectious diseases .

Anti-Inflammatory Activity

Quinoxalines have been studied for their anti-inflammatory effects. The compound’s trifluoromethyl group could enhance its ability to modulate inflammatory pathways. Investigations into its mechanism of action are ongoing.

properties

IUPAC Name

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(11(12,13)14)5-9(16)15-10(6)7/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVTXZZBDKDPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409228
Record name 3N-521S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one

CAS RN

1701-23-1
Record name 3N-521S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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